molecular formula C7H11NaO3 B2478588 Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate CAS No. 2173996-73-9

Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate

Cat. No.: B2478588
CAS No.: 2173996-73-9
M. Wt: 166.152
InChI Key: IGRCUSHASUSBHM-UHFFFAOYSA-M
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Description

Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate: is an organic compound with the molecular formula C7H11NaO3. It is a sodium salt derived from the corresponding carboxylic acid. This compound is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

sodium;2-[1-(hydroxymethyl)cyclobutyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3.Na/c8-5-7(2-1-3-7)4-6(9)10;/h8H,1-5H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRCUSHASUSBHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate typically involves the reaction of 2-(1-(hydroxymethyl)cyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-(1-(carboxymethyl)cyclobutyl)acetic acid.

    Reduction: 2-(1-(hydroxymethyl)cyclobutyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Building Block: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate serves as a precursor for synthesizing more complex organic molecules. Its unique cyclobutyl structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .

2. Biological Research:

  • Cellular Studies: This compound is utilized to investigate the effects of cyclobutyl-containing compounds on cellular processes. It plays a role in studying metabolic pathways and enzyme activities due to its ability to form hydrogen bonds with biological molecules.
  • Pharmaceutical Development: Its unique properties facilitate the design of new drugs targeting specific molecular pathways, potentially leading to improved therapeutic efficacy and reduced side effects .

3. Medicinal Chemistry:

  • Antitumor Activity: Preliminary studies indicate that this compound may exhibit antitumor properties. In vitro assays have shown promising results in inhibiting cancer cell proliferation.
  • Drug Design: The compound's structural characteristics enable the development of novel pharmaceuticals that can modulate biological activity effectively .

4. Industrial Applications:

  • Specialty Chemicals Production: In industrial settings, this compound is used to manufacture specialty chemicals and materials. It finds applications in formulating coatings and adhesives due to its reactivity and stability .

Antitumor Activity Study

Recent studies have focused on the antitumor potential of this compound. In vitro assays demonstrated its ability to inhibit the growth of specific cancer cell lines, suggesting a possible application in cancer therapeutics.

A comprehensive evaluation of its biological activity highlighted its potential as a lead compound for drug development targeting metabolic disorders and other diseases influenced by cyclobutyl-containing compounds .

Mechanism of Action

The mechanism of action of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. This combination allows the compound to modulate the activity of enzymes and receptors involved in various biochemical pathways.

Comparison with Similar Compounds

  • Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate
  • Sodium 2-(1-(hydroxymethyl)cyclopentyl)acetate
  • Sodium 2-(1-(hydroxymethyl)cyclohexyl)acetate

Comparison: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl ring offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis. The cyclohexyl analog, while more stable, lacks the same level of reactivity due to reduced ring strain.

Biological Activity

Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound contains a cyclobutyl ring, a hydroxymethyl group, and an acetate moiety. This unique configuration allows for versatile interactions in biological systems, particularly through hydrogen bonding facilitated by the hydroxymethyl group, while the cyclobutyl ring contributes to structural rigidity.

Component Description
Cyclobutyl RingProvides structural rigidity
Hydroxymethyl GroupFacilitates hydrogen bonding with biological targets
Acetate MoietyEnhances solubility and reactivity

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The hydroxymethyl group can form hydrogen bonds with various biological molecules such as proteins and nucleic acids. This interaction may modulate the activity of enzymes and receptors involved in critical biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antitumor Potential

Preliminary studies suggest that this compound exhibits antitumor activity. For instance, its structural analogs have demonstrated significant efficacy against certain cancer cell lines by interfering with cellular signaling pathways that promote tumor growth. The compound's ability to enhance the effectiveness of existing chemotherapeutics has also been noted, suggesting it may serve as a valuable adjunct in cancer therapy .

Pharmacological Applications

Research indicates that this compound could be pivotal in drug development targeting specific molecular pathways. Its unique structure allows for the design of molecules that may improve therapeutic efficacy while minimizing side effects. The compound has been explored for its potential use in developing drugs aimed at various diseases, including cancer and inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of L1210 leukemia cells. The compound was shown to enhance the lifespan of treated mice compared to controls, indicating promising antitumor effects .
  • Mechanistic Insights : A study focused on the interaction of this compound with specific receptors revealed that it could act as an antagonist at certain P2Y receptors, which are involved in cell signaling related to proliferation and apoptosis .
  • Pharmacokinetic Analysis : Pharmacokinetic studies indicated that this compound has favorable absorption characteristics, making it a suitable candidate for further drug formulation studies. Its solubility profile suggests potential for oral administration routes .

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